

Fosamine Ammonium: A Comparative Analysis of its Low Aquatic Invertebrate Toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fosamine ammonium*

Cat. No.: *B166179*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aquatic invertebrate toxicity of **fosamine ammonium** with three alternative herbicides: glyphosate, triclopyr, and imazapyr. The data presented herein is collated from publicly available ecotoxicological studies and regulatory documents. This guide aims to offer an objective validation of **fosamine ammonium**'s relatively low toxicity profile in aquatic invertebrate species through structured data presentation, detailed experimental protocols, and visual workflows.

Comparative Toxicity to Aquatic Invertebrates

The acute toxicity of **fosamine ammonium** and its alternatives to a range of aquatic invertebrates is summarized in the table below. The data is presented as the 48-hour or 96-hour median lethal concentration (LC50) or median effective concentration (EC50), which represents the concentration of a substance that is lethal to, or has a specified effect on, 50% of a test population. Higher LC50/EC50 values are indicative of lower toxicity.

Herbicide	Test Organism	Species	Duration	Endpoint	Value (mg/L)
Fosamine ammonium	Crustacean	Daphnia magna	48-hr	LC50	1,524[1]
Crustacean	Not Specified	-	LC50	>136[2]	
Mollusk	Not Specified	-	LC50	>122[2]	
Glyphosate	Crustacean	Daphnia magna	48-hr	EC50	780
Crustacean	Daphnia pulex	48-hr	LC50/EC50	7.9 - 242	
Crustacean	Gammarus pseudolimnaeus	48-hr	LC50	42 - 62[3]	
Crustacean	Mysidopsis bahia (mysid shrimp)	96-hr	LC50	40[3]	
Insect	Chironomus plumosus (midge)	48-hr	LC50/EC50	13 - 55[3]	
Mollusk	Pseudosuccinea columella (snail)	12-day	IC7 (reproduction)	0.1	
Triclopyr (TEA salt)	Crustacean	Daphnia magna	48-hr	LC50	1,170[4]
Crustacean	Palaemonete s pugio (grass shrimp)	96-hr	LC50	234[5]	
Triclopyr (BEE ester)	Crustacean	Palaemonete s pugio	96-hr	LC50	0.00248[5]

(grass shrimp)					
Insect	Dolophilodes distinctus	48-hr	LC50	0.6[6]	
Insect	Isogenoides sp.	48-hr	LC50	61.7[6]	
Insect	Simulium sp.	48-hr	LC50	303[6]	
Imazapyr	Crustacean	Daphnia magna	48-hr	LC50	>100[7]
Crustacean	Not Specified	-	LC50	>189[8]	
Mollusk	Not Specified	-	LC50	>132[8]	

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized protocols for aquatic invertebrate acute toxicity testing. The most commonly employed methods are the OECD Guideline 202 and the US EPA OPPTS 850.1010. A detailed methodology for these key experiments is provided below.

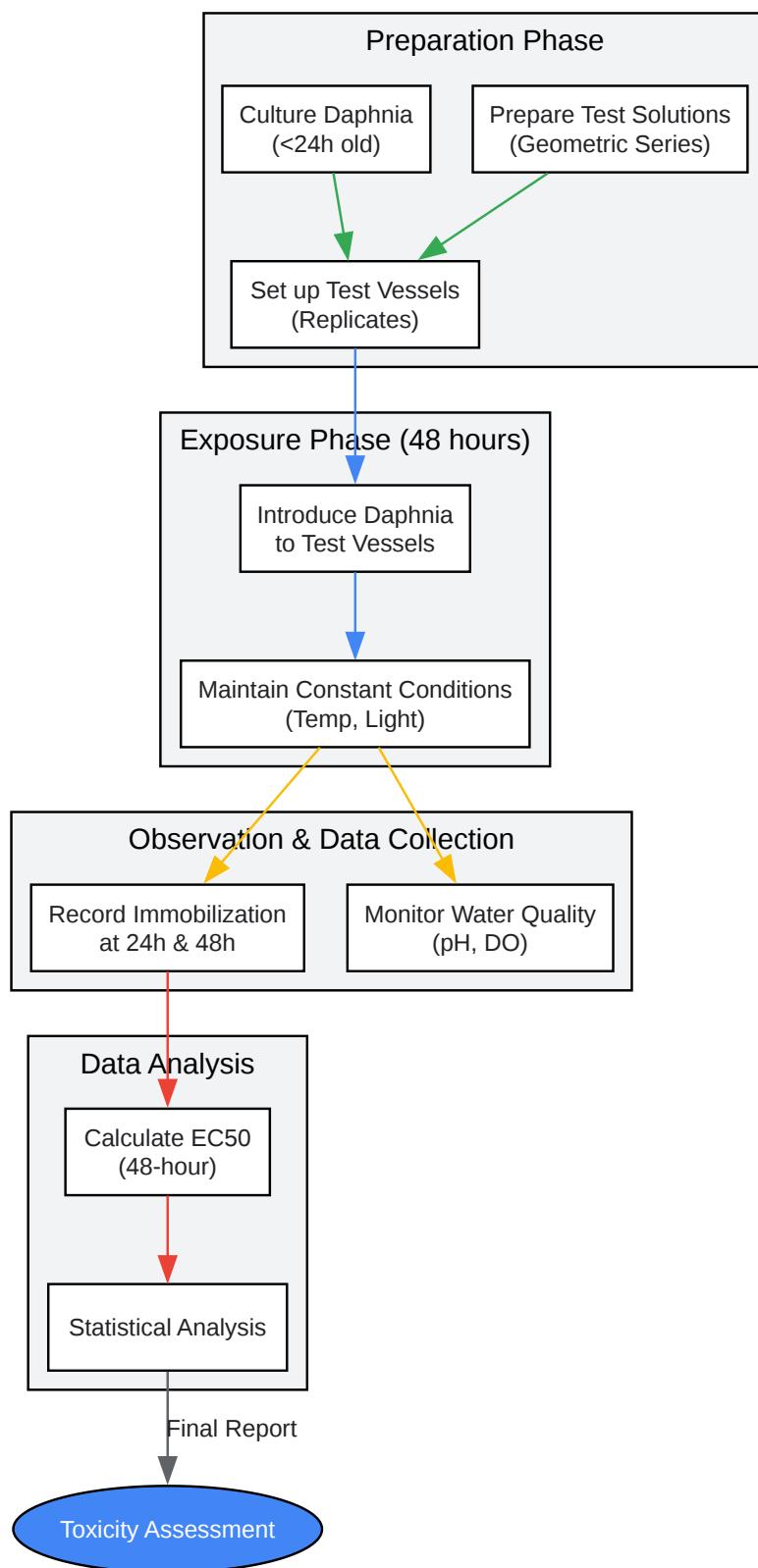
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This guideline outlines a method to assess the acute immobilizing effect of chemical substances on Daphnia species, most commonly *Daphnia magna*.

- Test Organisms: Young daphnids, less than 24 hours old at the start of the test, are used.[9] [10]
- Test Substance and Concentrations: The test substance is dissolved in a suitable medium to create a geometric series of at least five concentrations. A control group with no test substance is also included.
- Exposure Conditions:

- Test Vessels: Glass beakers are typically used, providing at least 2 mL of test solution per daphnid.[10]
- Replicates: At least 20 animals, usually divided into four replicates of five animals each, are used for each concentration and the control.[10]
- Duration: The exposure period is 48 hours.[9][10]
- Temperature: The test is conducted at a constant temperature of 20 ± 2 °C.
- Light: A 16-hour light and 8-hour dark cycle is maintained.
- Feeding: Daphnids are not fed during the test.
- Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[9][10] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[9]
- Data Analysis: The results are used to calculate the EC50, the concentration at which 50% of the daphnids are immobilized, at 48 hours.[9][10]

US EPA OPPTS 850.1010: Aquatic Invertebrate Acute Toxicity Test, Freshwater Daphnids


This guideline is harmonized with the OECD 202 guideline and provides a framework for determining the acute toxicity of chemical substances to freshwater daphnids.

- Test Organisms: The preferred test species are *Daphnia magna* or *Daphnia pulex*, less than 24 hours old.
- Test System: The test can be conducted in static, static-renewal, or flow-through systems.
- Test Concentrations: A minimum of five test concentrations arranged in a geometric series and a control are required.
- Exposure Conditions:
 - Test Chambers: The number of daphnids should not exceed 40 per liter in a static system.

- Replicates: A sufficient number of replicates should be used to ensure statistical power.
- Duration: The test duration is 48 hours.
- Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test. Dissolved oxygen should be maintained between 60% and 105% saturation without aeration.
- Biological Data: The primary endpoint is immobilization, which is observed at 24 and 48 hours. Any abnormal behavior or appearance is also recorded.
- Data Analysis: The 24-hour and 48-hour EC50 values and their 95% confidence limits are determined. The test is considered invalid if more than 10% of the control organisms are immobilized or show other signs of stress.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an acute aquatic invertebrate toxicity test, such as the OECD 202 guideline.

[Click to download full resolution via product page](#)

Caption: Workflow for an acute aquatic invertebrate toxicity test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. ccme.ca [ccme.ca]
- 4. eaglelake1.org [eaglelake1.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. wsdot.wa.gov [wsdot.wa.gov]
- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. oecd.org [oecd.org]
- To cite this document: BenchChem. [Fosamine Ammonium: A Comparative Analysis of its Low Aquatic Invertebrate Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166179#validation-of-fosamine-ammonium-s-low-toxicity-to-aquatic-invertebrates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com